molecular formula C8H14ClNO2 B2920561 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride CAS No. 2287318-53-8

3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride

Cat. No.: B2920561
CAS No.: 2287318-53-8
M. Wt: 191.66
InChI Key: CTPMUUPSUUPEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom in its bridged framework and a carboxylic acid group at the 6-position, stabilized as a hydrochloride salt. This structure confers unique stereochemical and electronic properties, making it valuable in pharmaceutical research.

Synthesis: A gram-scale, single-step synthesis of stereoisomers of related 6-amino-3-alkyl derivatives was achieved using (R)-1-phenylethylamine as a chiral auxiliary, highlighting the compound’s synthetic accessibility and stereochemical versatility . The hydrochloride salt form enhances solubility and stability, critical for drug formulation.

Properties

IUPAC Name

3-azabicyclo[3.2.1]octane-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPMUUPSUUPEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is a chemical compound with applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery . The core structure, an azabicyclo[3.2.1]octane, is a nitrogen-containing heterocycle that provides a rigid framework, mimicking bioactive alkaloids and conferring specific spatial arrangements of functional groups .

Pharmaceutical Applications

  • Mu Opioid Receptor Antagonists: 8-azabicyclo[3.2.1]octane compounds are useful as mu opioid receptor antagonists . These compounds can treat conditions mediated by mu opioid receptor activity, such as opioid-induced bowel dysfunction and postoperative ileus .
  • NAAA Inhibitors: Azabicyclo[3.2.1]octane derivatives are N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors . NAAA inhibition increases palmitoylethanolamide (PEA) levels, which reduces inflammation and provides analgesic effects .
  • Analgesic Agents: 2-Azabicyclo[3.2.1]octane derivatives have potential as analgesic agents . Certain compounds have demonstrated combined agonist-antagonist effects with efficiency close to morphine .

Research Tools

  • Biological system studies: 8-azabicyclo[3.2.1]octane compounds can study biological systems or samples and discover new compounds with mu opioid receptor activity . They help determine the effects of compounds on biological systems .
  • Triple Re-uptake Inhibitors: Azabicyclo[3.2.1]octane derivatives can be potent in vitro triple re-uptake inhibitors (TRUI) . The bicyclic backbone provides molecular structure rigidity, important in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure allows it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[3.2.1]octane scaffold differs from related azabicyclic compounds in ring size, bridge positions, and heteroatom placement. Key comparisons include:

Compound Name Bicyclic Framework Functional Groups Key Features CAS Number Reference
3-Azabicyclo[3.2.1]octane-6-carboxylic acid HCl [3.2.1] Carboxylic acid (6-position), HCl High stereochemical control in synthesis 1240526-59-3
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate [4.1.0] Boc-protected amine Smaller ring strain, altered reactivity 880545-32-4
3-Oxa-6-azabicyclo[3.2.1]octane HCl [3.2.1] Oxygen at 3-position, HCl Enhanced hydrogen bonding potential 2567503-64-2
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl [3.1.0] Methyl ester (6-position), HCl Reduced steric hindrance, higher lipophilicity 1212063-26-7
4-Thia-1-azabicyclo[3.2.0]heptane derivatives [3.2.0] Sulfur in ring, beta-lactam core Antibiotic activity (e.g., cephalosporins) Not provided

Key Observations :

  • Ring Strain : The [3.2.1] system balances moderate strain, enabling stability while retaining reactivity for functionalization. In contrast, [4.1.0] frameworks (e.g., azabicycloheptanes) exhibit lower strain, favoring nucleophilic substitutions .

Functional Group Modifications

Functional groups significantly influence physicochemical and pharmacological properties:

Compound Functional Groups Impact on Properties
3-Azabicyclo[3.2.1]octane-6-carboxylic acid HCl Carboxylic acid, HCl salt High water solubility, ionizable at physiological pH
3-Azabicyclo[3.2.1]octan-6-ol HCl Hydroxyl group, HCl salt Increased polarity, potential for metabolic conjugation
Boc-protected 3-azabicyclo[3.2.1]octane tert-Butoxycarbonyl (Boc) group Enhanced stability during synthesis, masking amine reactivity
Methyl ester derivatives Esterified carboxylic acid Improved membrane permeability, prodrug potential

Key Observations :

  • Hydrochloride Salts : The HCl salt form (e.g., CAS 1240526-59-3) improves bioavailability compared to free bases, critical for oral drug delivery .
  • Boc Protection: Used in intermediates like tert-butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate (CAS 489438-95-1) to prevent unwanted side reactions during multi-step syntheses .

Biological Activity

3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is a bicyclic compound notable for its unique structure, which includes a nitrogen atom integrated into a bicyclic framework. This compound, with the molecular formula C₉H₁₅ClN₁O₃ and a molecular weight of approximately 205.68 g/mol, has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Bicyclic Framework : The bicyclic nature contributes to its unique reactivity and interaction with biological targets.
  • Functional Groups : The presence of a carboxylic acid group enhances its ability to participate in various biochemical reactions.

Neuropharmacological Potential

Research indicates that this compound exhibits significant neuropharmacological activities, particularly through its interaction with neurotransmitter receptors. Key findings include:

  • Binding Affinity : Studies have shown that this compound interacts with various neurotransmitter systems, suggesting potential therapeutic applications in treating neurological disorders such as depression and anxiety .
  • Mechanisms of Action : The compound's binding mechanisms have been explored, indicating that it may modulate receptor activity, thereby influencing neurotransmission and synaptic plasticity .

Antimicrobial Properties

In addition to its neuropharmacological effects, preliminary studies suggest that this compound may possess antimicrobial properties:

  • Inhibition Studies : Compounds structurally related to 3-Azabicyclo[3.2.1]octane have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria . Specific IC50 values demonstrate the compound's potential efficacy in inhibiting bacterial growth.
CompoundIC50 (nM)Activity
3-Azabicyclo[3.2.1]octane-6-carboxylic acid<100Broad-spectrum antibacterial activity
Related CompoundsVariesDependent on structural modifications

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Neuropharmacology Study : A study investigating the effects of this compound on animal models demonstrated significant improvements in behavioral assays related to anxiety and depression, suggesting its potential as an antidepressant .
  • Antibacterial Efficacy : In vitro testing against various bacterial strains revealed that the compound exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating dual antibacterial activity .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for research and pharmaceutical applications . Its unique structural features make it valuable in medicinal chemistry, particularly for developing new therapeutic agents targeting neurological disorders or bacterial infections.

Q & A

Q. What are the recommended methods for synthesizing 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis typically involves stereoselective cyclization of bicyclic precursors, such as amino acid derivatives, under acidic conditions. Key steps include:

  • Cyclization : Use of chiral catalysts (e.g., L-proline) to enforce stereochemistry at the 6-position.
  • Salt Formation : Adjusting pH to 4–5 with HCl to precipitate the hydrochloride salt.
  • Purification : Recrystallization in ethanol/water (3:1 v/v) at 0–5°C for 12 hours or chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) to achieve >98% enantiomeric excess .
StepReagents/ConditionsYield (%)Purity (%)
CyclizationL-proline, DCC, DMF, 0°C → RT65–7085–90
Salt FormationHCl (1M), pH 4.5, RT90–9595–98
PurificationEthanol/water recrystallization8099

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR : 1H^1H NMR (400 MHz, D2_2O) to confirm bicyclic structure (δ 3.2–3.5 ppm for bridgehead protons) and absence of impurities.
  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) to assess purity (>99% by AUC).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion verification (C8_8H12_{12}ClNO2_2 requires [M+H]+^+ = 202.0634).
  • X-ray Crystallography : For absolute stereochemical confirmation (e.g., P21_1 space group) .

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer: Adhere to OSHA/NIOSH guidelines:

  • PPE : Safety glasses, nitrile gloves, and lab coats. Use fume hoods for weighing.
  • Engineering Controls : Negative-pressure ventilation for powder handling.
  • Spill Management : Neutralize with sodium bicarbonate and collect in chemical waste containers.
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of derivatives?

Methodological Answer: ICReDD’s quantum chemical workflow () integrates:

  • DFT Calculations : B3LYP/6-31G* level to map energy profiles for functionalization at the 3-aza position.
  • Fukui Indices : Identify reactive sites (e.g., 6-carboxylic acid as electrophilic center, f^- = 0.12).
  • Virtual Screening : Molecular docking (AutoDock Vina) to prioritize derivatives with predicted kinase inhibition (e.g., IC50_{50} < 1 μM).
  • Experimental Validation : Scale promising candidates using flow reactors (residence time 30 min, 80°C) .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., 1H^1H NMR splitting vs. X-ray data) require cross-validation:

  • Dynamic NMR : Variable-temperature studies (25–60°C) to detect conformational exchange.
  • 2D NMR : COSY and NOESY to resolve overlapping signals (e.g., bridgehead protons at δ 3.3 ppm).
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) to confirm bond angles and torsion strains.
  • Theoretical Modeling : Compare computed chemical shifts (GIAO method) with experimental data .

Q. What strategies are effective for designing bioactive derivatives targeting neurological receptors?

Methodological Answer: Leverage scaffold modularity:

  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole (pKa ~4.5) to enhance blood-brain barrier penetration.
  • Molecular Dynamics : Simulate binding to σ-1 receptors (20 ns trajectories, AMBER force field) to optimize substituent orientation.
  • In Vitro Assays : Radioligand displacement (IC50_{50} < 100 nM) and functional cAMP assays for GPCR activity.
  • Metabolic Stability : Microsomal incubation (human liver microsomes, t1/2_{1/2} > 60 min) to prioritize candidates .

Methodological Notes

  • Data Integrity : Use encrypted ELN platforms (e.g., LabArchives) with audit trails to ensure reproducibility .
  • Scale-Up : Apply CRDC subclass RDF2050112 principles for reactor design (e.g., CSTR vs. batch optimization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.